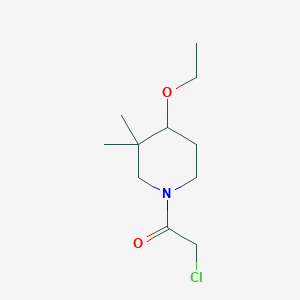![molecular formula C14H10Cl2N2O3 B2681392 (E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine CAS No. 303987-32-8](/img/structure/B2681392.png)
(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine: is a complex organic compound characterized by its unique structural features, including a dichlorophenyl group, a nitrophenyl group, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine typically involves the following steps:
Preparation of 2,4-dichlorobenzyl alcohol: : This can be achieved through the reduction of 2,4-dichlorobenzaldehyde using reducing agents such as sodium borohydride.
Formation of oxime: : The 2,4-dichlorobenzyl alcohol is then reacted with hydroxylamine to form the corresponding oxime.
Coupling with 3-nitrobenzaldehyde: : The oxime is then coupled with 3-nitrobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine: can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as tin chloride and iron powder are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Nitroso derivatives.
Reduction: : Amines.
Substitution: : Substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine: : Potential use in drug development for treating various diseases.
Industry: : Application in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which (E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.
Comparaison Avec Des Composés Similaires
(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine: can be compared with other similar compounds such as:
2,4-Dichlorobenzyl alcohol
3-Nitrobenzaldehyde
Oximes
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its combination of chloro and nitro groups, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-12-5-4-11(14(16)7-12)9-21-17-8-10-2-1-3-13(6-10)18(19)20/h1-8H,9H2/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFVCSOHVFNVOL-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2681309.png)




![N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2681314.png)



![N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B2681325.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide](/img/structure/B2681330.png)


